2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 involves several steps. The starting material is typically 2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide, which undergoes a series of reactions to introduce the trimethylsilyloxy group and the deuterium atoms. The reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The trimethylsilyloxy group can be replaced with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and silyloxy groups into target molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The trimethylsilyloxy group can be hydrolyzed to release the active compound in the target environment.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 include:
Flutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Hydroxyflutamide: An active metabolite of flutamide with similar anti-androgenic properties.
Bicalutamide: Another non-steroidal anti-androgen used in prostate cancer therapy. Compared to these compounds, this compound has unique structural features that may confer different biological activities and chemical reactivity.
Properties
IUPAC Name |
3,3,3-trideuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)-2-trimethylsilyloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJATIKVFIBNNI-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445240 | |
Record name | 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223134-75-6 | |
Record name | Propanamide-3,3,3-d3, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[(trimethylsilyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223134-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxypropamide-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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